molecular formula C5H11NO2 B1345181 3-Oxazolidineethanol CAS No. 20073-50-1

3-Oxazolidineethanol

Cat. No. B1345181
Key on ui cas rn: 20073-50-1
M. Wt: 117.15 g/mol
InChI Key: UPIKAIAOTXEAAZ-UHFFFAOYSA-N
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Patent
US09441121B2

Procedure details

Diethyl phosphite (2.5 mol, 352/3 g) was added slowly to a mixture of the product from stage (1.1) and Amberlight™ IR120 resin—acid form (available from Aldrich, 100 g) to form a reaction mixture. On completion of the addition, the reaction mixture was stirred at 60° C. for 2 hours and then allowed to cool to a temperature of 25° C. The product was extracted with a 2:1 mixture of diethyl ether and ethyl acetate (5×300 ml), the combined extracts were dried over magnesium sulphate and evaporated to give 354 g of diethyl [bis(2-hydroxyethyl)amino]methylphosphonate in the form of a pale yellow liquid. The product was stored over 4A molecular sieves. This was designated Monomer (1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[O:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10]1>>[OH:9][CH2:13][CH2:12][N:11]([CH2:10][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])[CH2:14][CH2:15][OH:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CN(CC1)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
ADDITION
Type
ADDITION
Details
On completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to a temperature of 25° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with a 2:1 mixture of diethyl ether and ethyl acetate (5×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCN(CCO)CP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 354 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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